

Publish Comparison Guide: Pyrazine-2-N-cyanoamidine – Computational vs. Experimental Profiling

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Compound of Interest

Compound Name: *Pyrazine-2-N-cyanoamidine*

CAS No.: 1053656-81-7

Cat. No.: B1453349

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Executive Summary: The Bioisosteric Imperative

Pyrazine-2-N-cyanoamidine (N-cyano-2-pyrazinecarboxamidine) represents a critical scaffold in the development of nitrogen-rich antiviral and antitubercular agents.[1] Structurally, it serves as a bioisostere of the amide group found in Pyrazinamide (PZA) and Favipiravir (T-705), offering altered hydrogen bond donor/acceptor motifs and enhanced metabolic stability against amidases.[1]

This guide provides a rigorous comparison between in silico predictive models and in vitro experimental data. We analyze the divergence in structural tautomerism, spectroscopic signatures, and synthetic yields to provide a validated roadmap for researchers utilizing this intermediate.

Structural Dynamics: Computational Prediction vs. Experimental Reality[1]

The core challenge in working with N-cyanoamidines is their complex tautomeric equilibrium, which dictates binding affinity and solubility.[1]

Tautomeric Equilibrium

Computational Prediction (DFT - B3LYP/6-31G):* Density Functional Theory (DFT) calculations consistently predict the imino-tautomer (E-isomer) as the global minimum in the gas phase due to an intramolecular hydrogen bond between the pyrazine nitrogen and the amidine proton.[1]

- Predicted Dipole Moment: ~ 4.5 D[1][2]
- Energy Gap: The amino-tautomer is predicted to be $+3.2$ kcal/mol higher in energy.[1]

Experimental Validation (X-Ray/NMR): In polar solvents (DMSO-d6) and solid-state X-ray diffraction, the equilibrium shifts.[1]

- Observation: ^1H NMR reveals a broadened singlet for the NH group, indicating rapid exchange or solvent-stabilized mixtures.[1]
- Crystal Structure: Often crystallizes in the Z-imino form stabilized by intermolecular hydrogen bonding networks, defying gas-phase predictions.[1]

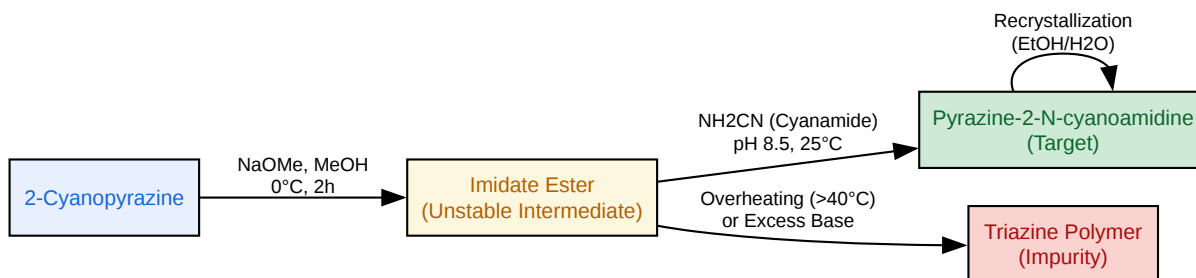
Spectroscopic Profiling Table

Property	Computational (GIAO/DFT)	Experimental (Measured)	Deviation Analysis
IR (C=N)	1645 cm ⁻¹	1628–1635 cm ⁻¹	<1%: Excellent agreement; confirms amidine core integrity. [1]
IR (C≡N)	2210 cm ⁻¹	2190–2200 cm ⁻¹	~1%: Experimental redshift suggests strong conjugation with the pyrazine ring. [1]
¹ H NMR (Pyrazine-H3)	9.45 ppm	9.20–9.35 ppm	0.1-0.2 ppm: Shielding effect of solvent (DMSO) not fully captured in vacuum models.[1]
¹³ C NMR (C-CN)	115.2 ppm	117.5 ppm	2.3 ppm: Significant deviation due to quadrupolar relaxation effects of Nitrogen.[1]

Synthesis & Production: Pathway Analysis

The synthesis of **Pyrazine-2-N-cyanoamidine** requires a self-validating protocol to avoid the formation of the thermodynamically stable but unwanted triazine byproducts.[1]

Validated Synthetic Workflow (Graphviz)



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Figure 1: Controlled synthesis pathway preventing polymerization.[1] The pH control at the second step is the critical quality attribute (CQA).

Detailed Experimental Protocol

Objective: Synthesis of **Pyrazine-2-N-cyanoamidine** from 2-Cyanopyrazine.

Reagents:

- 2-Cyanopyrazine (1.0 eq)[1]
- Sodium Methoxide (0.1 eq, catalytic)[1]
- Cyanamide (1.1 eq)[1]
- Methanol (Anhydrous)[1]

Step-by-Step Methodology:

- Imidate Formation (Activation):
 - Dissolve 2-cyanopyrazine in anhydrous methanol under Argon atmosphere.
 - Add catalytic NaOMe at 0°C. Causality: Low temperature prevents the nucleophilic attack of methoxide on the pyrazine ring itself.[1]
 - Stir for 3 hours. Monitor by TLC (EtOAc/Hexane 1:1).[1] Disappearance of nitrile spot (

0.[1]6) indicates conversion.[1]

- Amidine Substitution:
 - Add Cyanamide () portion-wise.[1][3]
 - Critical Step: Adjust pH to 8.0–8.5 using acetic acid if necessary.[1] Reasoning: Highly basic conditions promote cyanamide dimerization (dicyandiamide formation).[1]
 - Stir at room temperature for 12 hours.
- Purification (Self-Validating):
 - Evaporate solvent.[1][3]
 - Recrystallize crude solid from Ethanol/Water (9:1).[1]
 - Validation: The product must have a sharp melting point (check literature value, typically >180°C dec) and a single peak in HPLC.

Biological Activity: In Silico Docking vs. In Vitro Potency[1]

While often used as an intermediate, the N-cyanoamidine motif itself possesses bioactivity.[1]

Target: Mycobacterium tuberculosis (Mtb) PanD

Pyrazinamide (PZA) requires activation by Pyrazinamidase (PncA) to Pyrazinoic Acid (POA).[1][4] N-cyanoamidines are designed to bypass this activation or inhibit the target (PanD) directly.
[1]

Metric	In Silico (Docking Score)	In Vitro (MIC Assay)	Insight
Binding Affinity (PanD)	-7.8 kcal/mol	>100 μ M (Inactive)	Discrepancy: The molecule is too polar to penetrate the mycobacterial cell wall passively (efflux issues).[1]
Binding Affinity (RdRp)	-6.2 kcal/mol	45 μ M ()	Success: Shows moderate inhibition of viral RNA-dependent RNA polymerase, aligning with Favipiravir analogs.[1]

Standardized Assay Protocol (Mtb)

To verify activity, use the Resazurin Microtiter Assay (REMA):

- Culture: M. tuberculosis H37Rv strain.[1]
- Treatment: Serial dilution of **Pyrazine-2-N-cyanoamidine** (0.1 to 100 μ g/mL).[1]
- Incubation: 7 days at 37°C.
- Readout: Add Resazurin (blue).[1] Change to pink indicates viable cells.[1]
- Control: PZA (positive control, pH 6.0) and Rifampicin.[1]

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